Superior Target Affinity and Enzyme Residence Time vs. EPZ004777
Pinometostat demonstrates higher target affinity and a substantially longer enzyme residence time compared to the progenitor DOT1L inhibitor, EPZ004777. While both compounds are SAM-competitive, Pinometostat exhibits a sub-100 pM Ki [1], which is 3.75-fold lower than the Ki of EPZ004777 (0.3 nM) [2]. This translates to a key pharmacodynamic advantage: Pinometostat's extended residence time on DOT1L results in prolonged cellular effects even after compound washout, a property not observed with EPZ004777 [1].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) and Residence Time |
|---|---|
| Target Compound Data | Ki = 0.08 nM (80 pM); Long residence time (hours) leading to prolonged H3K79me2 suppression post-washout |
| Comparator Or Baseline | EPZ004777: Ki = 0.3 nM (300 pM); Short residence time with rapid recovery of H3K79me2 post-washout |
| Quantified Difference | 3.75-fold lower Ki for Pinometostat; Residence time for Pinometostat is significantly longer (qualitative but documented as durable suppression vs. rapid recovery for comparator) |
| Conditions | Cell-free biochemical assay using recombinant human DOT1L catalytic domain; Cellular washout assays in MV4-11 MLL-rearranged leukemia cells |
Why This Matters
A lower Ki and longer residence time ensure more robust and sustained target engagement, which is critical for achieving deep and durable pharmacodynamic responses in both in vitro and in vivo models, justifying its selection as the lead clinical candidate.
- [1] Daigle SR, Olhava EJ, Therkelsen CA, et al. Potent inhibition of DOT1L as treatment for MLL-fusion leukemia. Blood. 2013 Aug 8;122(6):1017-25. View Source
- [2] Yu W, Chory EJ, Wernimont AK, et al. Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors. Nat Commun. 2012;3:1288. View Source
